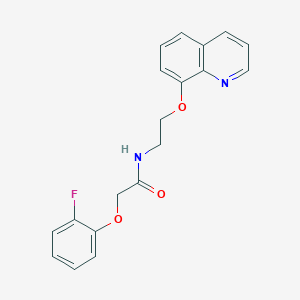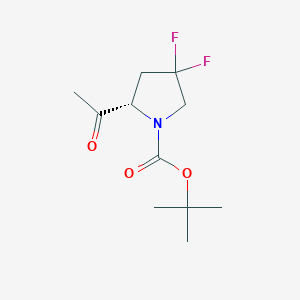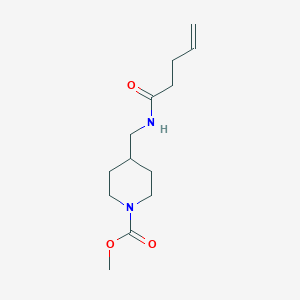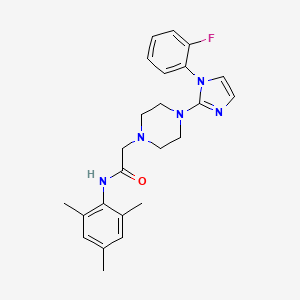
2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It has a molecular formula of C19H14F4N2OS2 .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases. The substance identifiers displayed are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
2-((3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis and application of chromen-6-ones. Chromen-6-ones, including coumarins and their derivatives, serve as core structures in numerous secondary metabolites of pharmacological significance. Due to their limited natural availability, synthetic protocols for these compounds are vital. The literature describes several synthetic approaches, such as Suzuki coupling reactions for biaryl synthesis followed by lactonization, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates and 2-halobenzyloxyphenols. These procedures underscore the compound's role in facilitating the efficient synthesis of pharmacologically important molecules (Mazimba, 2016).
Environmental and Biological Implications
While direct studies on this compound might be limited, research on methoxychlor, a related compound, provides insights into the environmental and biological implications of such chemicals. Methoxychlor, a pesticide with estrogenic activity, highlights the potential environmental hazards and health risks associated with the use of chemically related compounds. It underscores the importance of understanding the degradation, environmental persistence, and toxicological profiles of these substances (Cummings, 1997).
Atmospheric Reactivity and Environmental Degradation
The atmospheric reactivity of methoxyphenols, which are structurally related to this compound, has been studied to understand their environmental fate. Methoxyphenols, emitted from biomass burning, undergo reactions with OH and NO3 radicals, leading to significant secondary organic aerosol (SOA) formation. This research is crucial for assessing the environmental impact of emissions and understanding the degradation pathways of similar compounds in the atmosphere (Liu, Chen, & Chen, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO4/c1-25-14-5-3-2-4-12(14)16-17(24)13-7-6-11(26-9-8-23)10-15(13)27-18(16)19(20,21)22/h2-7,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCZCDXTNZZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide](/img/structure/B2679905.png)
![3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679907.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2679910.png)

![(6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2679913.png)
![5-Thia-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2679914.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2679916.png)



![(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2679925.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2679927.png)
